molecular formula C12H20Cl2O3 B12661852 Octyl 2,4-dichloro-3-oxobutyrate CAS No. 85153-49-7

Octyl 2,4-dichloro-3-oxobutyrate

Cat. No.: B12661852
CAS No.: 85153-49-7
M. Wt: 283.19 g/mol
InChI Key: LQJAFKFQGKZOLK-UHFFFAOYSA-N
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Description

Octyl 2,4-dichloro-3-oxobutyrate: is a chemical compound with the molecular formula C12H20Cl2O3 and a molecular weight of 283.19 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2,4-dichloro-3-oxobutyrate typically involves the esterification of 2,4-dichloro-3-oxobutanoic acid with octanol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the molar ratios of the reactants. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: Octyl 2,4-dichloro-3-oxobutyrate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar esters in biological systems .

Industry: The compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants .

Mechanism of Action

The mechanism of action of Octyl 2,4-dichloro-3-oxobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This leads to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison: Octyl 2,4-dichloro-3-oxobutyrate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological molecules .

Properties

CAS No.

85153-49-7

Molecular Formula

C12H20Cl2O3

Molecular Weight

283.19 g/mol

IUPAC Name

octyl 2,4-dichloro-3-oxobutanoate

InChI

InChI=1S/C12H20Cl2O3/c1-2-3-4-5-6-7-8-17-12(16)11(14)10(15)9-13/h11H,2-9H2,1H3

InChI Key

LQJAFKFQGKZOLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C(=O)CCl)Cl

Origin of Product

United States

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